molecular formula C15H14BrNO B5717217 N-(4-bromo-2,3-dimethylphenyl)benzamide

N-(4-bromo-2,3-dimethylphenyl)benzamide

Cat. No.: B5717217
M. Wt: 304.18 g/mol
InChI Key: NMKCOISUXXOYQQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.02588 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-11(2)14(9-8-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKCOISUXXOYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of N-(4-bromo-2,3-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Molecular Monograph , designed to serve as a definitive reference for the characterization, synthesis, and application of N-(4-bromo-2,3-dimethylphenyl)benzamide.

Content Type: Molecular Monograph & Synthetic Guide Subject: CAS [Analogous Class Reference: 331270-86-1] Version: 1.0

Executive Summary & Structural Logic

This compound is a sterically congested amide scaffold often utilized as a high-value intermediate in medicinal chemistry (kinase inhibitor design) and agrochemical synthesis (succinate dehydrogenase inhibitors).[1]

Its core significance lies in two structural features:

  • The "Ortho-Twist": The methyl group at the 2-position (ortho to the nitrogen) forces the amide bond out of planarity with the phenyl ring.[1] This restricts conformational freedom, a desired trait in designing entropically favorable drug-target interactions.

  • The 4-Bromo Handle: Located para to the amide nitrogen, the bromine atom is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

Physiochemical Data Table
PropertyValue (Calculated/Expected)Note
Formula C₁₅H₁₄BrNO
Mol.[2][3][4][5][6] Weight 304.19 g/mol
Exact Mass 303.0259Monoisotopic
LogP 4.2 - 4.5Highly Lipophilic
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)
Rotatable Bonds 2Restricted by 2-Me sterics
Appearance White to Off-White SolidCrystalline needles
Structural Visualization (DOT)

The following diagram illustrates the connectivity and the steric "lock" imposed by the 2,3-dimethyl pattern.

ChemicalStructure Figure 1: Structural connectivity and steric influence of the 2-methyl group. Benzoyl Benzoyl Ring (Lipophilic Cap) Amide Amide Linker (-CONH-) Benzoyl->Amide C-C Bond PhenylCore Phenyl Core (2,3-dimethyl) Amide->PhenylCore N-C(Ar) Bond StericLock Steric Clash (2-Me vs C=O) Amide->StericLock C=O Bromine 4-Bromo (Reactive Handle) PhenylCore->Bromine C-Br Bond PhenylCore->StericLock 2-Me

[1]

Synthetic Methodology

The synthesis of this compound requires careful control of pH and solvent choice to prevent hydrolysis of the benzoyl chloride and to ensure complete conversion of the sterically hindered aniline.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond.[1]

  • Electrophile: Benzoyl Chloride (highly reactive).[1]

  • Nucleophile: 4-Bromo-2,3-dimethylaniline (nucleophilicity attenuated by ortho-methyl steric bulk).

Optimized Protocol: Anhydrous Schotten-Baumann

Objective: Synthesize 5.0 g of target compound.

Reagents:

  • 4-Bromo-2,3-dimethylaniline (1.0 eq)

  • Benzoyl Chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq) or Pyridine[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • DMAP (0.05 eq - Catalyst)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 4-Bromo-2,3-dimethylaniline (20.0 mmol) and dissolve in anhydrous DCM (100 mL).

  • Base Addition: Add Triethylamine (30.0 mmol) and catalytic DMAP. Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation.[1]

  • Acylation: Add Benzoyl Chloride (22.0 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (TEA[1]·HCl) will form immediately.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1).[1] The aniline spot (lower Rf, stains with ninhydrin) should disappear.[1]

  • Quench & Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/TEA.[1]

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove benzoic acid byproducts.[1]

    • Wash with Brine (1 x 50 mL).[1]

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water mixtures.[1]

Reaction Workflow Diagram (DOT)

SynthesisWorkflow Figure 2: Optimized synthetic workflow for amide coupling. Start Reagents: 4-Bromo-2,3-dimethylaniline Benzoyl Chloride DCM, TEA, DMAP Step1 1. Cool to 0°C 2. Dropwise addition of Benzoyl Cl Start->Step1 Step2 Reaction: 4-6h @ RT (Precipitation of TEA-HCl) Step1->Step2 AcidWash Acid Wash (1M HCl) Removes unreacted Aniline Step2->AcidWash BaseWash Base Wash (NaHCO3) Removes Benzoic Acid AcidWash->BaseWash Final Pure this compound (White Solid) BaseWash->Final

Spectroscopic Characterization

Due to the specific substitution pattern, the NMR spectrum will exhibit distinct features useful for structural validation.

1H-NMR Expectations (DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
10.1 - 10.3 Singlet (Broad)1HAmide -NH Deshielded by carbonyl; position varies with concentration/solvent.
7.90 - 8.00 Doublet2HBenzoyl orthoTypical benzamide signature.[1]
7.50 - 7.65 Multiplet3HBenzoyl meta/paraOverlapping aromatic signals.[1]
7.35 Doublet1HPhenyl H-5Ortho to Br, Meta to Methyl.
7.15 Doublet1HPhenyl H-6Ortho to Amide N.
2.35 Singlet3HC3-MethylSlightly deshielded by ortho-Br.
2.15 Singlet3HC2-MethylShielded relative to C3; diagnostic of the 2,3-pattern.
Mass Spectrometry (ESI)[1]
  • Ionization Mode: Positive (+).[1]

  • Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br isotopes) creates a characteristic 1:1 doublet signal.[1]

  • M+H: Expected peaks at 304.03 and 306.03 .[1]

Medicinal Chemistry Applications

This molecule serves as a versatile scaffold in drug discovery.[1]

The "Molecular Hinge" Concept

In kinase inhibitors (e.g., p38 MAP kinase or B-Raf), the amide bond often acts as a hydrogen bond donor/acceptor pair interacting with the "hinge region" of the ATP-binding pocket.[1] The 2,3-dimethyl substitution is critical here:

  • It forces the phenyl ring to twist perpendicular to the amide plane.[1]

  • This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the protein target.[1]

Functionalization via Palladium Catalysis

The 4-bromo position is the "exit vector" for extending the molecule into solvent-exposed regions of a protein pocket.

  • Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl systems.[1]

  • Buchwald-Hartwig Amination: React with amines to install solubility-enhancing groups (e.g., morpholine, piperazine).[1]

References

  • PubChem Compound Summary. Benzamide derivatives and properties. National Library of Medicine.[1][7] [1]

  • ChemicalBook. 4-bromo-N-(2,3-dimethylphenyl)benzamide (Analogous Entry).

  • Moreno-Fuquen, R. et al. (2014).[1][5] Structure of 4-Bromo-N-(2-nitrophenyl)benzamide.[5][8] Acta Crystallographica Section E.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard reference for Schotten-Baumann mechanisms).

  • Sigma-Aldrich. Protocol for Amide Synthesis via Acid Chlorides.[1]

Sources

N-(4-bromo-2,3-dimethylphenyl)benzamide solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-(4-bromo-2,3-dimethylphenyl)benzamide in Dimethyl Sulfoxide (DMSO) and Methanol

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility in various solvents is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics and purification to formulation and biological screening. This technical guide provides a comprehensive analysis of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this compound is not widely available in published literature, this guide establishes a robust theoretical framework based on its molecular structure and the physicochemical properties of the solvents. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to accurately determine this critical parameter. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility determination.

Introduction: The Critical Role of Solubility

This compound is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry and materials science. A precise understanding of its solubility is paramount for any laboratory application. For drug development professionals, solubility dictates the feasibility of creating stock solutions for high-throughput screening and informs early-stage formulation strategies.[1] For synthetic chemists, it governs the choice of solvent for reactions, crystallization, and purification.

This guide focuses on two solvents of ubiquitous importance:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[2][3][4] Its use is extensive in biological assays and as a primary solvent for compound libraries.[5]

  • Methanol (MeOH): The simplest polar protic solvent, widely used in synthesis, chromatography, and recrystallization due to its ability to engage in hydrogen bonding and its miscibility with water and many organic solvents.[6][7]

Foundational Physicochemical Properties

The principle of "like dissolves like" is the theoretical bedrock of solubility.[8] To predict the solubility of this compound, we must first analyze the interplay between its structural features and the properties of the solvents.

Solute: this compound
  • Molecular Structure:

    • Amide Linkage (-CONH-): This is a key polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

    • Aromatic Rings: Two phenyl rings contribute significant nonpolar character, favoring interactions with nonpolar or moderately polar solvents.

    • Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces a polarizable halogen group, potentially altering crystal lattice energy.

    • Methyl Groups (-CH₃): These nonpolar groups slightly increase the hydrophobic character of the molecule.

  • Predicted Solubility Profile: The presence of both polar (amide) and nonpolar (aromatic rings, methyl groups) regions suggests that this compound will exhibit moderate to high solubility in polar organic solvents. Its solubility in highly nonpolar solvents like hexane is expected to be low.

Solvents: DMSO and Methanol
PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Chemical Formula (CH₃)₂SOCH₃OH
Type Polar Aprotic[2]Polar Protic
Key Feature Strong dipole moment; excellent H-bond acceptor.[3][9]H-bond donor and acceptor.
Boiling Point 189 °C (372 °F)[2][3]64.7 °C (148.5 °F)[6]
Miscibility Miscible with water and a wide range of organic solvents.[2]Miscible with water and most organic solvents.[7]

Theoretical Solubility Analysis and Causality

Based on the properties above, we can predict the nature of the solute-solvent interactions.

Caption: Solute-solvent interaction logic diagram.

  • In DMSO: High solubility is anticipated. The strong dipole of the sulfoxide group in DMSO will interact powerfully with the polar amide linkage of the solute. DMSO is an excellent hydrogen bond acceptor, readily interacting with the amide N-H. This strong solvation energy is expected to effectively overcome the solute's crystal lattice energy.

  • In Methanol: Good to moderate solubility is expected. Methanol can act as both a hydrogen bond donor and acceptor, forming strong hydrogen bonds with the amide group's oxygen and hydrogen atoms. While these interactions are strong, methanol's smaller size and lower overall polarity compared to DMSO may result in slightly lower solvation capacity for this specific compound.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes the static equilibrium (shake-flask) method, a gold-standard approach for determining thermodynamic solubility.[1][10] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the measurement is of the truly dissolved solute.

G start Start step1 Step 1: Preparation Weigh ~10 mg of compound into a vial. Add a known volume (e.g., 1 mL) of solvent. start->step1 step2 Step 2: Create Supersaturation Vortex vigorously for 2-3 minutes. If fully dissolved, add more compound until a solid precipitate persists. step1->step2 step3 Step 3: Equilibration Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. This ensures equilibrium is reached. step2->step3 step4 Step 4: Phase Separation Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet excess solid. step3->step4 step5 Step 5: Sample Supernatant Carefully withdraw a precise volume of the clear supernatant. step4->step5 step6 Step 6: Quantification Determine the concentration of the solute in the supernatant via a suitable analytical method (e.g., Gravimetric, HPLC, UV-Vis). step5->step6 end End: Calculate Solubility step6->end

Caption: Experimental workflow for solubility determination.

Required Materials and Equipment
  • This compound (high purity, >99%)

  • Anhydrous DMSO (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • For Gravimetric Analysis: Pre-weighed glass dishes, vacuum oven or desiccator

Step-by-Step Methodology

This protocol should be performed separately for both DMSO and methanol.

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of this compound into a 2 mL glass vial.

    • Add a known volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol).

    • Seal the vial and vortex vigorously for 2-3 minutes.

    • Causality Check: Visually inspect the solution. If all the solid has dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a persistent solid precipitate is observed. This ensures that the solution is saturated.[11]

  • Equilibration:

    • Place the sealed vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for 24 to 48 hours.

    • Expert Insight: This extended equilibration time is critical for ensuring that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times can lead to an underestimation of the true solubility.

  • Separation of Undissolved Solute:

    • Remove the vial from the shaker and place it in a microcentrifuge.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes.

    • Trustworthiness: This step is crucial to cleanly separate the saturated supernatant from any microscopic, undissolved solid particles, preventing an overestimation of solubility.

  • Quantification by Gravimetric Analysis:

    • Immediately after centrifugation, carefully withdraw a precise volume (e.g., 0.5 mL) of the clear supernatant, taking care not to disturb the solid pellet.

    • Dispense the supernatant into a pre-weighed, clean, and dry glass dish. Record the exact weight of the empty dish.

    • For Methanol: Gently evaporate the solvent in a fume hood or under a stream of nitrogen at room temperature.

    • For DMSO: Due to its high boiling point, conventional rotary evaporation is difficult.[2] A reliable method is to place the dish in a vacuum oven at a moderate temperature (e.g., 60-70°C) until the DMSO has fully evaporated and the weight is constant.

    • Once the solvent is removed, place the dish in a desiccator to cool to room temperature and prevent moisture absorption.

    • Weigh the dish containing the dried solute.

  • Calculation of Solubility:

    • Mass of Solute (g): (Final weight of dish + solute) - (Initial weight of empty dish)

    • Solubility (mg/mL): (Mass of Solute in mg) / (Volume of supernatant taken in mL)

Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized in a clear, structured table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)¹Observations
DMSO25.0Experimental ValueCalculated Valuee.g., Colorless solution
Methanol25.0Experimental ValueCalculated Valuee.g., Colorless solution

¹Calculation requires the molecular weight of this compound.

Conclusion

While a definitive, published value for the solubility of this compound in DMSO and methanol is elusive, a thorough analysis of its molecular structure provides a strong predictive framework. High solubility is anticipated in DMSO, with good to moderate solubility expected in methanol. This guide provides the necessary theoretical grounding and a robust, step-by-step experimental protocol to empower researchers to determine these critical parameters with high confidence. Adherence to the detailed methodology will ensure the generation of accurate and reproducible data, facilitating progress in synthesis, formulation, and screening endeavors.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C₂H₆OS. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3148. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Advanced Extraction Labs. (2021). Why is Methanol a Good Solvent for Extraction? Retrieved from [Link]

  • Science Lab. (2010). Material Safety Data Sheet: Benzamide. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5633. Retrieved from [Link]

  • American Chemical Society. (2013). Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Riyadi, P.H., et al. (2023). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) from Spirulina platensis. Food Research, 7(5), 1-7. Retrieved from [Link]

  • Lagunin, A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 43(4), 1045-1051. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). Methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Verification Methods. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(4-bromophenyl)-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1583. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimization of Schotten-Baumann Acylation for Sterically Congested Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for the Schotten-Baumann acylation of 4-bromo-2,3-dimethylaniline (CAS: 22364-25-6).[1][2] While the Schotten-Baumann reaction is a staple of organic synthesis, this specific substrate presents a dual challenge: steric hindrance from the ortho-methyl group (C2 position) and reduced nucleophilicity due to the electron-withdrawing bromine atom and the inductive effects of the aryl ring.[1]

Standard protocols often result in incomplete conversion or long reaction times for such substrates.[2] This application note provides a "Tier 1" standard protocol and a "Tier 2" optimized protocol utilizing Phase Transfer Catalysis (PTC) to overcome interfacial limitations.

Chemical Analysis & Mechanistic Insight

Substrate Profiling

To design a robust protocol, we must first understand the physical and electronic constraints of the starting material.

PropertyValue (Approx.)Implication for Protocol
Substrate 4-Bromo-2,3-dimethylanilineLipophilic amine; poor water solubility.[1][2]
pKa (Conjugate Acid) ~3.8 – 4.2Lower than aniline (4.6).[2] The amine is a weak nucleophile .[2]
Steric Environment High (Ortho-substitution)The C2-methyl group blocks the trajectory of the electrophile.[1][2]
LogP ~3.2Highly lipophilic; will reside almost exclusively in the organic phase.
The "Ortho-Effect" and Biphasic Dynamics

In a classical Schotten-Baumann system (Water/DCM), the reaction occurs at the interface or within the organic phase.

  • The Challenge: The ortho-methyl group at C2 creates a steric wall, hindering the attack of the nitrogen lone pair on the carbonyl carbon of the acyl chloride.

  • The Electronic Drag: The bromine atom at C4 exerts an inductive withdrawing effect (-I), further reducing the electron density on the nitrogen.

  • The Solution: We must maximize the local concentration of the acylating agent and ensure rapid removal of the generated HCl to prevent the protonation of the already weak amine.

Reaction Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical steric interaction.

SchottenBaumannMechanism Amine 4-Bromo-2,3-dimethylaniline (Organic Phase) TetraInt Tetrahedral Intermediate (Sterically Strained) Amine->TetraInt Nucleophilic Attack (Slowed by C2-Methyl) AcylCl Acyl Chloride (Organic Phase) AcylCl->TetraInt Product Amide Product TetraInt->Product Elimination of Cl- Salt NaCl + H2O TetraInt->Salt Interfacial Proton Transfer Base NaOH/Base (Aqueous Phase) Base->Salt Scavenges HCl

Figure 1: Mechanistic pathway highlighting the steric strain at the tetrahedral intermediate stage.[1][2]

Experimental Protocols

Safety & Handling
  • 4-Bromo-2,3-dimethylaniline: Harmful if swallowed or inhaled.[1][2] Potential methemoglobinemia inducer.[2] Use in a fume hood.[2]

  • Acyl Chlorides (e.g., Benzoyl Chloride): Lachrymators and corrosive. Reacts violently with water.[2]

  • Dichloromethane (DCM): Volatile, potential carcinogen.[2]

Protocol A: Standard Biphasic Conditions

Recommended for initial screening or when high-throughput simplicity is required.[1][2]

Reagents:

  • Substrate: 1.0 eq (e.g., 5.0 mmol, ~1.0 g)

  • Acyl Chloride (e.g., Benzoyl Chloride): 1.2 eq[1][2]

  • Base: 10% NaOH (aq) or saturated Na₂CO₃ (2.5 eq)[1][2]

  • Solvent: Dichloromethane (DCM) (10-15 mL)

Procedure:

  • Dissolution: Dissolve 4-bromo-2,3-dimethylaniline (1.0 g) in DCM (15 mL) in a round-bottom flask.

  • Biphasic Setup: Add the aqueous base solution (10% NaOH, 10 mL). The mixture will form two distinct layers.[2][3]

  • Addition: Cool the mixture to 0°C in an ice bath. Add the acyl chloride dropwise over 10 minutes.

    • Note: Even though the amine is hindered, the acyl chloride hydrolysis is a competing reaction. Cooling minimizes hydrolysis.[2]

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2-4 hours.

    • Critical Step: Vigorous stirring is non-negotiable to maximize the interfacial surface area.[2]

  • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting amine is less polar than the amide.

  • Workup: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted amine) and then Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Optimized Phase-Transfer Catalysis (PTC)

Recommended for high yield and difficult substrates.[1][2] This protocol overcomes the low nucleophilicity by facilitating ion pairing.

Reagents:

  • Substrate: 1.0 eq

  • Acyl Chloride: 1.5 eq (Slight excess to account for hydrolysis)

  • Base: 10% NaOH (3.0 eq)[1][2]

  • Solvent: DCM (or Toluene for green chemistry compliance)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (5 mol%)[1][2]

Procedure:

  • Charge: To a flask, add 4-bromo-2,3-dimethylaniline (1.0 eq), DCM (10 volumes), and TBAB (0.05 eq). Stir until dissolved.

  • Base Addition: Add 10% NaOH (3.0 eq).

  • Acylation: Add Acyl Chloride (1.5 eq) dropwise.

  • Agitation: Stir vigorously at RT. The PTC transports hydroxide ions to the interface/organic layer more effectively, or helps solubilize the generated protonated amine complex, keeping the free amine available.

  • Completion: Reaction is typically complete in <1 hour due to catalytic acceleration.[2]

Workflow Visualization

The following flowchart outlines the decision-making process and physical workflow for the synthesis.

ExperimentalWorkflow Start Start: 4-Bromo-2,3-dimethylaniline Solvent Dissolve in DCM + PTC (TBAB) Start->Solvent Biphasic Add aq. NaOH (10%) Solvent->Biphasic Addition Dropwise Acyl Chloride (0°C) Biphasic->Addition Stir Vigorous Stirring (RT, 1-2h) Addition->Stir Check TLC Check Stir->Check Check->Stir Incomplete Workup Phase Separation Wash w/ 1M HCl -> Brine Check->Workup Complete Purify Recrystallization (EtOH/Water) Workup->Purify

Figure 2: Step-by-step experimental workflow for Protocol B (PTC method).

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Hydrolysis of Acyl Chloride is faster than Acylation.[1][2]Increase Acyl Chloride to 2.0 eq. Ensure temperature is 0°C during addition.
Starting Material Remains Steric hindrance prevents attack.[2]Switch to Protocol B (add TBAB). Alternatively, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1][2]
Emulsion Formation Similar densities of DCM/Water + surfactants.[2]Filter through Celite or add saturated NaCl (Brine) to break the emulsion.
Product is Oily/Impure Mixed anhydrides or trapped solvent.[2]Recrystallize from Ethanol/Water.[2] If oil persists, scratch the flask with a glass rod to induce nucleation.

References

  • PubChem. 4-bromo-N,N-dimethylaniline Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Chemistry LibreTexts. Schotten-Baumann Reaction Mechanism and Applications.[Link]

  • Royal Society of Chemistry. Kinetic study and modeling of the Schotten–Baumann synthesis using phase-transfer catalysts.[2] Reaction Chemistry & Engineering.[2] [Link]

Sources

Optimization of Thin Layer Chromatography (TLC) for Brominated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Abstract & Scope

Brominated benzamides are critical intermediates in drug discovery, particularly as electrophiles in Suzuki-Miyaura cross-coupling reactions and as core scaffolds in PARP inhibitors and antipsychotics. Their purification and monitoring require precise chromatographic separation from non-brominated precursors and regioisomers.

This guide provides a validated protocol for the Thin Layer Chromatography (TLC) analysis of brominated benzamides. It details stationary phase selection, mobile phase optimization, visualization techniques, and expected retardation factor (Rf) trends driven by the "Heavy Atom Effect" and lipophilicity changes.

Theoretical Basis: The Halogen Effect on Rf

Understanding the causality between structure and migration is essential for method development.

  • Lipophilicity & Polarity: The introduction of a bromine atom onto a benzamide scaffold generally increases lipophilicity (logP) and decreases overall polarity compared to the hydrogenated parent compound.

    • Mechanism: Bromine is weakly electron-withdrawing (inductive effect, -I) but also has electron-donating resonance (+R). However, its large van der Waals radius and hydrophobicity typically result in a higher Rf value on Normal Phase (Silica) TLC compared to the non-brominated parent.

  • Regioisomer Variation (Ortho Effect):

    • Ortho-brominated benzamides often exhibit higher Rf values than meta or para isomers.

    • Causality: The steric bulk of the ortho-bromine can twist the amide bond out of planarity with the phenyl ring, reducing resonance and intermolecular hydrogen bonding capability with the silica stationary phase.

Diagram 1: Chromatographic Logic Flow

TLC_Logic Substituent Bromine Substitution Polarity Decreased Polarity (Increased Lipophilicity) Substituent->Polarity Lipophilic Shift Interaction Weaker Interaction with Silica (Si-OH) Polarity->Interaction Adsorption Kinetics Rf_Value Higher Rf Value (vs. Parent) Interaction->Rf_Value Migration Rate

Caption: Causal pathway explaining why brominated derivatives generally migrate faster than parent benzamides on silica gel.

Standard Operating Procedure (SOP)

Materials & Reagents
  • Stationary Phase: Silica Gel 60 F

    
     pre-coated aluminum or glass plates (200 µm thickness).
    
  • Mobile Phase Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

  • Reference Standards: Pure parent benzamide and brominated product (if available).

Sample Preparation

Critical Step: Concentration affects resolution. Overloading causes "tailing," while underloading leads to invisibility.

  • Dissolve 1–2 mg of the analyte in 0.5 mL of DCM or EtOAc .

  • Note: Avoid MeOH for spotting if possible, as it can cause spot spreading (the "donut effect") due to slow evaporation and high polarity.

Mobile Phase Optimization

Brominated benzamides are moderately polar. A gradient screening approach is required.

SystemSolvent Ratio (v/v)Applicability
System A (Standard) Hexane : EtOAc (3:1) General screening for mono-brominated benzamides.
System B (Polar) Hexane : EtOAc (1:1) For highly substituted or polar benzamides (e.g., with -OH or -NH2 groups).
System C (Alternative) DCM : MeOH (95:5) Used if co-elution occurs in System A; excellent for separating regioisomers.
Visualization Methods

Since benzamides are UV-active, non-destructive methods are prioritized.

  • UV Absorption (254 nm):

    • Mechanism: Benzamides quench the fluorescence of the F

      
       indicator.
      
    • Appearance: Dark purple/black spots on a bright green background.

  • Iodine Chamber (Semi-destructive):

    • Mechanism: Iodine vapor reversibly complexes with the pi-electron system of the aromatic ring.

    • Appearance: Yellow/Brown spots.[1][2][3] Useful for confirming aromaticity.[3]

  • p-Anisaldehyde Stain (Destructive):

    • Protocol: Dip plate, wipe back, heat at 200°C.

    • Result: Benzamides often stain faint red/pink; useful if non-UV active impurities are suspected.

Reference Data: Representative Rf Values

Note: Rf values are relative and dependent on humidity, temperature, and chamber saturation. Always run a co-spot.

Conditions: Silica Gel 60 F


, Solvent System: Hexane:EtOAc (70:30) , Chamber Saturation: 15 mins.
Compound ClassSpecific AnalyteApprox. RfRelative Trend
Parent Benzamide0.25Baseline Reference
Parent N-Methylbenzamide0.30+ Alkyl reduces polarity
Ortho-Bromo 2-Bromobenzamide0.42 Steric twist reduces retention
Meta-Bromo 3-Bromobenzamide0.35Electronic effect dominant
Para-Bromo 4-Bromobenzamide0.34Similar to meta; slight separation
Di-Bromo 3,5-Dibromobenzamide0.55High lipophilicity
N-Substituted N-Benzyl-4-bromobenzamide0.65Significant hydrophobic shift

Data Analysis:

  • Bromination Effect: The 2-bromo derivative shows a

    
    Rf of ~0.17 compared to the parent, significantly aiding reaction monitoring.
    
  • Isomer Separation: Separation of meta and para isomers is difficult in Hexane:EtOAc. Recommendation: Switch to DCM:MeOH (98:2) or Toluene:Acetone (4:1) for isomer resolution.[4]

Experimental Workflow Diagram

TLC_Workflow Start Start: Reaction Mixture Prep Dilute Sample (1 mg/mL in DCM) Start->Prep Spot Spot Plate (Sample + Co-Spot + Std) Prep->Spot Develop Develop in Chamber (Hex:EtOAc 3:1) Spot->Develop Check Check Solvent Front (Stop at 80%) Develop->Check Visualize Visualize under UV 254nm Check->Visualize Decision Separation Sufficient? Visualize->Decision Calculate Calculate Rf & Record Decision->Calculate Yes Optimize Change Solvent System (e.g., DCM:MeOH) Decision->Optimize No Optimize->Develop Retest

Caption: Step-by-step decision tree for TLC analysis of brominated benzamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing (Streaking) Acidic/Basic interaction with SilicaAdd 1% Triethylamine (for basic amines) or 1% Acetic Acid (for acidic amides) to mobile phase.
"Donut" Spots Sample precipitation or MeOH spottingDissolve sample in DCM; apply smaller, more concentrated spots.
Co-elution Similar polarity of isomersChange selectivity mechanism. Switch from EtOAc (H-bond acceptor) to Toluene (Pi-Pi interaction) or Chloroform .

References

  • Structural Effects on TLC: J. Chromatogr. A. "Correlation of Rf values with molecular structure in thin-layer chromatography."

  • Benzamide Synthesis & Analysis: Royal Society of Chemistry. "Enantioselective synthesis of atropisomeric benzamides." (Demonstrates Rf separation of hindered amides).

  • Visualization Methods: Chemistry LibreTexts. "TLC Visualization Methods."

  • Solvent Systems: Sigma-Aldrich. "Solvent Systems for Thin-layer Chromatography."[5][6]

Sources

Application Note: High-Fidelity Synthesis of Benzamide Analogs via EDC/HOBt Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous histone deacetylase (HDAC) inhibitors, antipsychotics, and anti-emetics. While acyl chloride coupling is common, it lacks chemoselectivity for complex, functionalized substrates. This guide details the EDC/HOBt coupling strategy , a mild, racemization-suppressing protocol ideal for synthesizing benzamide analogs from benzoic acids and diverse amines. We provide a mechanistic rationale, a self-validating experimental workflow, and troubleshooting matrices to ensure high yield and purity.

Introduction & Mechanistic Rationale

The Challenge of Benzamide Synthesis

Direct reaction between a carboxylic acid and an amine is non-spontaneous at ambient temperature, resulting primarily in an unreactive ammonium carboxylate salt. Thermal dehydration requires harsh conditions incompatible with sensitive functional groups.

The EDC/HOBt Solution

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) acts as a dehydrating agent, activating the carboxylic acid. However, EDC alone creates a highly reactive O-acylisourea intermediate that is prone to:

  • Racemization: via oxazolone formation (critical for chiral benzamide analogs).

  • 
    -Acylurea Rearrangement:  An irreversible intramolecular shift yielding a stable, difficult-to-remove byproduct.
    

Role of HOBt (1-Hydroxybenzotriazole): HOBt intercepts the O-acylisourea to form an OBt-active ester .[1] This intermediate is less reactive than the O-acylisourea (preventing side reactions) but sufficiently electrophilic to react rapidly with amines to form the desired amide bond.

Reaction Mechanism

The following diagram illustrates the pathway, highlighting the critical interception by HOBt to prevent


-acylurea formation.

EDC_HOBt_Mechanism Acid Benzoic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Activation EDC EDC (Carbodiimide) EDC->O_Acyl Activation Urea Water-Soluble Urea EDC->Urea Byproduct N_Acyl N-Acylurea (Stable Byproduct) O_Acyl->N_Acyl Rearrangement (Slow) Active_Ester OBt-Active Ester (Racemization Suppressed) O_Acyl->Active_Ester + HOBt (Fast) HOBt HOBt Product Benzamide Analog (R-CO-NH-R') Active_Ester->Product + Amine Nucleophilic Attack Amine Amine (R'-NH2)

Figure 1: Mechanistic pathway of EDC/HOBt coupling. HOBt suppresses the rearrangement to N-acylurea by rapidly forming the OBt-active ester.

Experimental Design Considerations

Reagent Selection
ComponentRecommendationRationale
Coupling Agent EDC·HCl The hydrochloride salt is preferred over the free base due to higher stability and water solubility, facilitating removal during aqueous workup.
Additive HOBt·H₂O Essential for suppressing racemization. Note: HOBt is explosive when dry; hydrate is safer. Alternatives like Oxyma Pure are safer but EDC/HOBt remains the gold standard for benzamides.
Base DIPEA or NMM Required if the amine or acid is a salt (e.g., HCl salt).[2] Use 2.0–3.0 equivalents. Avoid TEA if possible as it can induce racemization.
Solvent DMF or DCM DMF is universal for solubility. DCM allows for easier evaporation but may not dissolve zwitterionic amino acids.
Stoichiometry Guidelines

For a standard synthesis where the Benzoic Acid is the limiting reagent (1.0 equiv):

  • Amine: 1.0 – 1.2 equiv.[3][4]

  • EDC[4][5][6][7][8][9][10][11]·HCl: 1.2 – 1.5 equiv.

  • HOBt: 1.2 – 1.5 equiv (Maintain 1:1 ratio with EDC).

  • Base (DIPEA): 2.0 – 3.0 equiv (Only if starting materials are salts; otherwise 0–1.0 equiv).

Standard Operating Protocol (SOP)

Workflow Diagram

Workflow Start Start: Reagent Prep Dissolve 1. Dissolve Acid + HOBt in DMF/DCM (0°C) Start->Dissolve Activate 2. Add EDC.HCl Stir 15-30 min @ 0°C Dissolve->Activate AddAmine 3. Add Amine (+ Base) Warm to RT Activate->AddAmine Monitor 4. Monitor (TLC/LCMS) 2 - 12 Hours AddAmine->Monitor Monitor->AddAmine Incomplete (Add more EDC) Quench 5. Quench & Workup (Acid/Base Washes) Monitor->Quench Complete Purify 6. Purification (Recryst. or Column) Quench->Purify End Final Benzamide Product Purify->End

Figure 2: Step-by-step experimental workflow for solution-phase amide coupling.

Detailed Procedure

Scale: 1.0 mmol Benzoic Acid derivative.

  • Activation (The "Pre-Stir"):

    • In a dry round-bottom flask, dissolve Benzoic Acid derivative (1.0 mmol) and HOBt (1.2 mmol, 162 mg) in anhydrous DMF (3–5 mL) (or DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.2 mmol, 230 mg) in one portion.

    • Critical Step: Stir at 0°C for 15–30 minutes . This allows the formation of the active ester before the amine is introduced, minimizing competing side reactions.

  • Coupling:

    • Add the Amine (1.1 mmol) to the reaction mixture.

    • Optional: If the amine is an HCl salt, add DIPEA (2.5 mmol, ~435 µL) simultaneously.

    • Allow the reaction to warm naturally to Room Temperature (20–25°C) .

    • Stir for 4–12 hours .

  • Monitoring:

    • Check progress via TLC or LC-MS.[3] Look for the disappearance of the carboxylic acid peak (M-H) and appearance of the product mass (M+H).

  • Workup (The "Wash" Cycle):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL) .

    • Wash 1 (Acidic): Wash with 1M HCl or 10% Citric Acid (2 x 10 mL). Purpose: Removes unreacted amine and the water-soluble EDC-urea byproduct.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 10 mL). Purpose: Removes unreacted carboxylic acid and HOBt.

    • Wash 3 (Neutral): Wash with Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[3][10]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Formation of N-AcylureaEnsure temperature is kept at 0°C during EDC addition.[3] Increase HOBt to 1.5 eq.
Racemization High pH or Over-activationReduce base (DIPEA). Ensure HOBt is fresh. Switch to Oxyma Pure if HOBt fails.
Sluggish Reaction Steric HindranceAdd catalytic DMAP (0.1 eq) (Note: Increases racemization risk). Switch solvent to NMP.
Precipitate in Rxn Urea formation or ProductIf solid is water-soluble, it's urea (proceed to workup). If not, it may be product (filter and wash with ether).
Residual DMF High boiling point solventWash organic layer thoroughly with 5% LiCl solution (DMF partitions into aqueous LiCl).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Common Organic Chemistry. (2023). Amide Bond Formation (EDC + HOBt).[3][4][6][9] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][8] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis of this compound, a sterically hindered amide. The primary synthetic route involves the acylation of 4-bromo-2,3-dimethylaniline with benzoyl chloride, a variation of the Schotten-Baumann reaction.[1][2]

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this specific amide synthesis are often traced back to one of three key areas: the nucleophilicity of the aniline, the choice of base, or the reaction conditions.

  • Issue: Reduced Nucleophilicity of the Aniline

    • Explanation: The aniline starting material, 4-bromo-2,3-dimethylaniline, is sterically hindered. The two methyl groups ortho and meta to the amine functionality physically obstruct the nitrogen's lone pair from attacking the electrophilic carbonyl carbon of benzoyl chloride. This steric hindrance significantly slows down the desired reaction rate.[3][4]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.

      • Use a More Reactive Acylating Agent: While benzoyl chloride is standard, you could consider using benzoyl bromide or benzoic anhydride in conjunction with a coupling agent, though this adds complexity and cost.

  • Issue: Inappropriate Base Selection

    • Explanation: The base is critical. Its primary role is to neutralize the HCl byproduct generated during the reaction.[5][6] If the HCl is not quenched, it will protonate the starting aniline, forming an unreactive ammonium salt and halting the reaction.[3]

      • An overly weak base (e.g., sodium bicarbonate) may not be strong enough to effectively neutralize the HCl as it forms.

      • A sterically hindered, non-nucleophilic base is often ideal.

    • Solution:

      • Pyridine or Triethylamine (TEA): These are common and effective choices. They act as both a base and a nucleophilic catalyst. Pyridine, in particular, can form a highly reactive acylpyridinium intermediate with benzoyl chloride, accelerating the reaction.[5] Use at least one equivalent, or use it as the solvent.

      • Aqueous NaOH (Schotten-Baumann Conditions): A biphasic system with an organic solvent (like dichloromethane, DCM) and aqueous NaOH can be very effective.[1][3] The amide product remains in the organic layer, while the HCl byproduct is neutralized in the aqueous layer. This classic method is robust and often high-yielding.[4]

  • Issue: Side Reactions

    • Explanation: The primary competing reaction is the hydrolysis of benzoyl chloride by any residual water in the reactants or solvent. This forms benzoic acid, which will not react further under these conditions.

    • Solution:

      • Ensure Anhydrous Conditions: Dry your solvent (e.g., DCM, THF) over molecular sieves or another appropriate drying agent. Ensure your aniline and base are as dry as possible.

      • Order of Addition: Add the benzoyl chloride dropwise to the solution of the aniline and base. This ensures the aniline is present in excess to compete with any trace water, maximizing the desired reaction.[2]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
  • Unreacted Starting Material: The most common "byproducts" are simply unreacted 4-bromo-2,3-dimethylaniline and benzoic acid (from hydrolysis of benzoyl chloride).

  • Diacylation Product: While unlikely due to the steric hindrance, it is theoretically possible for a second benzoyl group to add, forming a diacylamide. This is more common with less hindered amines.[3]

  • Urea Formation: If your starting materials are contaminated or degrade, urea-type byproducts can sometimes form, though this is less common in this specific reaction.

Troubleshooting Flowchart for Low Yield

troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (Aniline, Benzoyl Chloride) start->check_purity check_base Is the Base Appropriate and in Stoichiometric Excess? check_purity->check_base If pure check_conditions Are Reaction Conditions Anhydrous? check_base->check_conditions Yes solution_base Switch to Pyridine, TEA, or use Schotten-Baumann (NaOH/DCM) check_base->solution_base No check_temp Was Temperature Optimized? check_conditions->check_temp Yes solution_conditions Dry Solvents and Reagents. Add Acyl Chloride Dropwise. check_conditions->solution_conditions No solution_temp Increase Temperature to 40-50°C. Monitor by TLC. check_temp->solution_temp No solution_purify Purify by Recrystallization or Column Chromatography check_temp->solution_purify Yes

Caption: Troubleshooting decision tree for low yield.

Q3: How do I effectively purify the final product, this compound?

Purification can be challenging due to the potential presence of unreacted starting materials.

  • Step 1: Aqueous Workup

    • After the reaction is complete, perform an aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline and excess pyridine/TEA. Then, wash with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted benzoyl chloride (as benzoic acid). Finally, wash with brine to remove residual water.

  • Step 2: Recrystallization

    • The crude product is often a solid. Recrystallization is the most effective method for purification on a larger scale.

    • Solvent Selection: A good solvent system is one where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for amides include ethanol, ethyl acetate/hexane mixtures, or toluene. Experiment with small amounts to find the ideal solvent or solvent pair.

  • Step 3: Column Chromatography

    • If recrystallization fails or for very high purity requirements, silica gel column chromatography is necessary.[7]

    • Eluent System: A non-polar/polar mixture like Hexane/Ethyl Acetate is a good starting point. The polarity can be gradually increased. Use TLC to determine the optimal solvent ratio that gives good separation between your product and impurities.

Optimized Experimental Protocols

Two reliable protocols are provided below. Protocol A is a classic Schotten-Baumann approach, while Protocol B uses an organic base in a single phase.

Protocol A: Schotten-Baumann Biphasic Conditions

This robust method is often effective for hindered amines.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,3-dimethylaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, 2M solution).

  • Acylation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the aniline starting material by TLC.

  • Workup: Separate the organic layer. Wash the organic layer with 1M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane).

Protocol B: Pyridine as Base and Catalyst

This method uses a homogenous solution which can be easier to manage on a small scale.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-bromo-2,3-dimethylaniline (1.0 eq) in anhydrous pyridine (can be used as the solvent) or in anhydrous DCM containing pyridine (1.5 eq).

  • Acylation: Cool the solution to 0 °C. Add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature or warm gently to 40 °C for 4-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash with water (2x), 1M HCl (3x, to remove pyridine), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation & Purification: Follow steps 6 and 7 from Protocol A.

Reaction Workflow Visualization

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Aniline & Base in Solvent cool Cool to 0 °C dissolve->cool add_acyl Add Benzoyl Chloride Dropwise cool->add_acyl stir Stir at RT or Heat Gently (Monitor by TLC) add_acyl->stir wash Aqueous Washes (Acid, Base, Brine) stir->wash dry Dry (Na₂SO₄) & Evaporate wash->dry purify Recrystallize or Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for synthesis.

Data Summary Table

ParameterRecommendationRationale
Aniline Purity >98%Impurities can lead to side reactions and purification difficulties.
Benzoyl Chloride Freshly distilled or from a new bottleHighly reactive and susceptible to hydrolysis.
Solvent Anhydrous Grade (DCM, THF)Prevents hydrolysis of benzoyl chloride.
Base Pyridine, TEA, or aq. NaOHMust be strong enough to neutralize HCl byproduct.[5]
Stoichiometry Aniline (1.0 eq), Benzoyl Chloride (1.05-1.2 eq), Base (>1.0 eq)Slight excess of acylating agent ensures full conversion of the valuable aniline. Excess base prevents protonation.
Temperature 0 °C to 40 °CInitial cooling controls exothermic reaction; gentle heating helps overcome steric hindrance.

References

  • Bose, A. N., & Hinshelwood, C. (1958). The benzoylation of substituted anilines in different solvents. Journal of the Chemical Society (Resumed).

  • Grokipedia. Schotten–Baumann reaction. Grokipedia.

  • SATHEE. Chemistry Schotten Baumann Reaction. SATHEE.

  • NVPUbhouse Library. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.

  • Fisher Scientific. Amide Synthesis. Fisher Scientific.

  • Quora. (2020). What is the Schottan-Baumann reaction? Quora.

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps.

  • DergiPark. (Date not available). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.

  • Reddit. (2021). Purification of N-benzylbenzamides. Reddit.

Sources

Technical Support Center: Dimethylphenyl Benzamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket ID: REGIO-ISO-001 Assigned Specialist: Senior Application Scientist Subject: Separation of Regioisomers in Dimethylphenyl Benzamide Derivatives[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of a dimethylphenyl benzamide derivative (e.g., N-(2,4-dimethylphenyl)benzamide) has yielded a mixture of positional isomers. These isomers (ortho, meta, para variations) often possess identical molecular weights (isobaric) and similar polarities, making them indistinguishable by standard LC-MS and difficult to separate via conventional C18 flash chromatography.[1]

This guide prioritizes mechanism-based troubleshooting . We do not just provide a "recipe"; we explain why a separation fails and how to exploit molecular geometry and


-

interactions to succeed.

Module 1: Diagnostics & Analysis (Tier 1 Support)

Q: My LC-MS shows a single clean peak, but the H NMR spectrum shows extra peaks. Is my column broken?

A: Your column is likely functional, but your method is blind. Standard C18 columns rely on hydrophobic subtraction.[1] Regioisomers of dimethylphenyl benzamide (e.g., 2,4-dimethyl vs. 2,5-dimethyl) have nearly identical hydrophobicity (logP).[1] Therefore, they co-elute on C18, appearing as a single peak in LC-MS.[1]

The Diagnostic Protocol:

  • Check the Methyl Region (2.1 – 2.4 ppm): This is your "fingerprint" region. Due to different shielding environments, the methyl singlets of impurities will appear slightly shifted (often by 0.02 – 0.05 ppm) from your target.[1]

  • Check the Amide Proton (7.5 – 10.0 ppm): If you have an ortho isomer (e.g., 2,6-dimethyl) mixed with a para isomer, the intramolecular hydrogen bonding or steric twist will significantly shift the N-H peak.[1]

  • Run a 2D HSQC: If the proton region is crowded, HSQC will correlate the rogue protons to their specific carbons, confirming they belong to a distinct molecular entity and not just rotamers.[1]

Visual Workflow: Isomer Identification

IsomerDiagnosis Start Crude Sample LCMS LC-MS (C18) Result: Single Peak Start->LCMS NMR 1H NMR (DMSO-d6) Start->NMR Decision Are Methyl Singlets Doubled? NMR->Decision Rotamer Run VT-NMR (Variable Temp) Decision->Rotamer Broad/Hazy peaks Isomer Confirmed Regioisomer Proceed to Module 2 Decision->Isomer Sharp distinct peaks

Figure 1: Decision tree for distinguishing between rotamers (dynamic conformational changes) and true regioisomers using NMR.

Module 2: Chromatographic Separation (Tier 2 Support)

Q: I cannot separate the isomers on my standard C18 Flash/Prep column. What stationary phase should I use?

A: You must switch from "Hydrophobic Selectivity" to "Shape/Pi-Selectivity." The dimethylphenyl ring is electron-rich.[1] To separate isomers where the only difference is the position of a methyl group, you need a stationary phase that interacts with the


-electrons of the benzene ring.[1]

Recommended Stationary Phases:

Stationary PhaseSelectivity MechanismBest For...[1][2][3][4]
Phenyl-Hexyl

-

Stacking + Hydrophobicity
First Choice. Excellent for separating aromatics where methyl placement alters ring planarity.
PFP (Pentafluorophenyl) Dipole-Dipole + Charge TransferDifficult Separations. The electron-deficient F-ring strongly attracts the electron-rich dimethylphenyl ring.[1]
C18 (Standard) Hydrophobicity (Dispersive)Poor. Generally fails for positional isomers of benzamides.[1]
Troubleshooting Protocol: The "Methanol Switch"

If you are using Acetonitrile (MeCN) with a Phenyl-Hexyl column and still see poor resolution, switch to Methanol (MeOH) .[1]

  • Why? MeCN has its own

    
    -electrons (triple bond) which can compete with the stationary phase for interaction with your analyte. MeOH is "
    
    
    
    -transparent," allowing the Phenyl-Hexyl column to interact maximally with your benzamide isomers [1, 5].[1]
Visual Workflow: Separation Strategy

SeparationStrategy Input Isomeric Mixture C18 C18 Column (Hydrophobic Interaction) Input->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Input->Phenyl Result1 Co-elution (Failure) C18->Result1 Solvent Mobile Phase Selection Phenyl->Solvent MeCN Acetonitrile (Pi-Competitor) Solvent->MeCN Standard MeOH Methanol (Pi-Transparent) Solvent->MeOH Enhanced Selectivity Success Baseline Separation MeCN->Success Moderate MeOH->Success High

Figure 2: Strategic selection of stationary and mobile phases to maximize


-

interactions for isomer resolution.

Module 3: Crystallization & Scale-Up (Tier 3 Support)

Q: I have 50g of material. Prep HPLC is too expensive.[1] Can I recrystallize?

A: Yes, but you must exploit Symmetry and Solubility Differential .[1] Para-substituted benzamides (e.g., N-(2,4-dimethylphenyl)-4-methylbenzamide) usually pack more efficiently into crystal lattices than ortho or meta isomers due to higher symmetry.[1] This results in a higher melting point and lower solubility for the para isomer.

Recommended Solvent Systems:

  • High-Solubility Solvent (Dissolver): Ethyl Acetate or Ethanol.[1]

  • Anti-Solvent (Precipitator): Hexanes or Heptane.[1][5]

The "Oiling Out" Troubleshooting Guide: If your product forms an oil instead of crystals, it is likely due to the melting point depression caused by the isomer impurity.[1]

  • Fix 1 (Seeding): Obtain a tiny amount of pure material (via Prep HPLC from Module 2) to use as seed crystals.

  • Fix 2 (Temperature Oscillation): Heat the oil to dissolve it, cool slowly until oil appears, then re-heat slightly to re-dissolve the oil but leave any invisible micro-nuclei, then cool very slowly [3, 4].

Module 4: Root Cause Mitigation (Tier 4 Support)

Q: Why are these isomers forming in the first place?

A: The source is usually the Starting Material Quality or Reaction Conditions .

  • Impure Aniline: If you use "2,4-Dimethylaniline" (2,4-xylidine), check the COA.[1] It is often produced by nitration of xylene isomers.[1] Commercial technical grades can contain 5-10% of 2,5-dimethylaniline.[1]

    • Action: Buy "Analytical Standard" grade for small batches, or purify the aniline before the amide coupling (distillation is often easier for anilines than amides).[1]

  • Friedel-Crafts Rearrangement: If you are synthesizing the benzamide via Friedel-Crafts acylation (reacting dimethylbenzene with isocyanate or carbamoyl chloride), thermodynamic equilibration can scramble the methyl positions.[1]

    • Action: Switch to a kinetically controlled Amide Coupling (Acid Chloride + Aniline + Base at 0°C).

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Link

  • Sielc Technologies. Separation of Benzamide, N,N-dimethyl- on Newcrom R1 HPLC column. Link

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. Link

  • ChemPros Community. (2023).[1] Go-to recrystallization solvent mixtures for amides. Link

  • Chromatography Online. (2016).[1] Getting the Most from Phenyl Stationary Phases for HPLC. Link

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of Brominated Benzanilides via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Brominated Benzanilides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Isomer Challenge

In drug discovery, brominated benzanilides are critical scaffolds for antibacterial and antifungal agents. However, a persistent analytical challenge is the rapid and unambiguous differentiation of regioisomers (ortho-, meta-, and para-substituted). While NMR is definitive, it requires significant sample mass and purity.

This guide objectively compares Electron Ionization (EI-MS) against Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) .

The Verdict: While ESI-MS/MS is the standard for sensitivity and high-throughput screening, EI-MS is the superior technique for structural elucidation of brominated benzanilides. This is due to a unique, radical-driven "ortho-effect" cyclization pathway that provides a definitive spectral fingerprint for 2-substituted isomers, a feature largely absent in the even-electron fragmentation of ESI.

Technical Comparison: EI-MS vs. ESI-MS/MS

The choice of ionization method dictates the fragmentation physics.[1] For brominated benzanilides, the difference lies in the formation of radical cations (


) versus protonated molecules (

).
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Ion Type Radical Cation (

)
Even-electron Cation (

)
Energy Regime Hard (~70 eV)Soft (Thermal/Collision Induced)
Isomer Specificity High (Distinct Ortho-Effect)Low (Similar amide bond cleavages)
Fragmentation Extensive, spontaneousRequires CID (Collision Induced Dissociation)
Library Match Excellent (NIST/Wiley compatible)Poor (Instrument dependent)
Primary Utility De novo structural identificationQuantification & trace detection
Why EI Wins for Structure:

In EI, the high-energy radical cation facilitates a proximity effect (ortho-effect) where the amide oxygen attacks the ortho-position of the aniline ring. This cyclization eliminates the ortho-substituent (Br), creating a diagnostic


 peak. ESI, generating stable 

ions, lacks the radical character to drive this specific rearrangement efficiently, often yielding identical spectra for ortho, meta, and para isomers.

Mechanistic Deep Dive: The Ortho-Effect

The definitive identification of 2-bromobenzanilides relies on a specific rearrangement mechanism.

The Mechanism[2][3][4][5][6]
  • Ionization: The molecular ion (

    
    ) is formed.[2]
    
  • Cyclization: The carbonyl oxygen attacks the ortho-carbon on the N-phenyl ring.

  • Elimination: The tetrahedral intermediate expels the bromine radical (

    
    ).
    
  • Product: A stable, protonated 2-phenylbenzoxazole ion is formed.

Note: This pathway is geometrically impossible for meta- and para- isomers, which instead undergo standard


-cleavage to yield benzoyl cations (

).
Visualization of the Pathway

OrthoEffect M_Ion Molecular Ion (M+•) [Ortho-Bromo] Inter Cyclic Intermediate (Tetrahedral) M_Ion->Inter O-attack on ortho-C Benzox Benzoxazole Ion [M - Br]+ Inter->Benzox Elimination Br_Rad Br• Radical (Neutral Loss) Inter->Br_Rad MetaPara Meta/Para Isomers Benzoyl Benzoyl Cation [PhCO]+ MetaPara->Benzoyl α-Cleavage (No Cyclization)

Figure 1: The ortho-effect mechanism.[3] The 2-bromo isomer cyclizes to expel Br, while meta/para isomers undergo simple cleavage.

Experimental Data & Validation

The following data summarizes the spectral differences observed when analyzing isomeric brominated benzanilides (


).
Isotopic Signatures

Before analyzing fragmentation, verify the bromine count using the molecular ion cluster.

  • 1 Br atom: 1:1 intensity ratio for

    
     : 
    
    
    
    (
    
    
    ).[4]
  • 2 Br atoms: 1:2:1 intensity ratio for

    
     : 
    
    
    
    :
    
    
    .
Diagnostic Ion Abundance (Relative Intensity %)

The table below compares the relative intensity of the


 peak versus the standard Benzoyl cation peak (

105).
Isomer

Abundance

Interpretation
2-Bromo (Ortho) High (80-100%) Low (<20%)Dominant Ortho-Effect. Cyclization is faster than bond cleavage.
3-Bromo (Meta) Negligible (<5%)High (100%) No cyclization. Standard amide cleavage dominates.
4-Bromo (Para) Negligible (<5%)High (100%) No cyclization. Standard amide cleavage dominates.

Data Interpretation: If your spectrum shows a dominant peak at


, you have the ortho-isomer . If the spectrum is dominated by the benzoyl fragment (

105) with the molecular ion intact, you have the meta- or para-isomer .

Standardized Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: EI-MS for Isomer Differentiation (Recommended)

Objective: Confirm regioisomer identity via ortho-effect.

  • Sample Prep: Dissolve 1 mg of benzanilide in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: GC Injection (Split 1:50) at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Ramp: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Source: Electron Ionization (EI) at 70 eV .

    • Source Temp: 230°C.

    • Scan Range:

      
       50–500.
      
  • Validation Step:

    • Check Molecular Ion (

      
      ) for 1:1 doublet (confirms Br presence).[4]
      
    • Extract Ion Chromatogram (EIC) for

      
      .
      
    • Decision: Peak present?

      
       Ortho. Peak absent? 
      
      
      
      Meta/Para.
Protocol B: ESI-MS/MS for Trace Quantification (Alternative)

Objective: High-sensitivity detection (not differentiation).

  • Sample Prep: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Inlet: Direct Infusion or UHPLC.

  • Source: ESI Positive Mode (

    
    ).
    
  • Fragmentation: CID (Collision Induced Dissociation).

    • Collision Energy: Ramp 10–40 eV.

  • Observation: Expect dominant

    
     and cleavage to 
    
    
    
    . The
    
    
    rearrangement is typically absent or very weak (
    
    
    ) due to the even-electron nature of the precursor.

Decision Workflow

Use this logic flow to guide your analytical strategy.

Workflow Start Unknown Brominated Benzanilide Technique Select Ionization Method Start->Technique EI EI-MS (70 eV) Technique->EI Structural ID ESI ESI-MS/MS Technique->ESI Quantification CheckBr Check Isotope Pattern (1:1 Doublet?) EI->CheckBr Ambiguous Result: Ambiguous (Requires NMR) ESI->Ambiguous Lack of Ortho Effect OrthoCheck Check for [M-Br]+ Peak CheckBr->OrthoCheck Yes ResultOrtho Result: Ortho Isomer (Benzoxazole Formation) OrthoCheck->ResultOrtho Strong Signal ResultMetaPara Result: Meta/Para Isomer (Simple Cleavage) OrthoCheck->ResultMetaPara No Signal

Figure 2: Analytical decision tree. EI-MS is the required path for distinguishing ortho-isomers without NMR.

References

  • Proximity Effects in Mass Spectra of Benzanilides. National Institutes of Health (PMC). [Link]

  • Mass Spectrometry of Analytical Derivatives: Ortho Effects. NIST / PubMed. [Link][5]

  • Hammett Correlation in Competing Fragmentations of Ionized 2‐Substituted Benzanilides. European Journal of Mass Spectrometry. [Link]

  • Fragmentation Reactions Using Electrospray Ionization Mass Spectrometry. Royal Society of Chemistry. [Link]

Sources

Comparative Validation of C15H14BrNO: Elemental Analysis (CHN) vs. Orthogonal Purity Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development, C15H14BrNO represents a typical halogenated small molecule intermediate. While modern spectroscopic techniques (HRMS, NMR) confirm molecular identity, they often fail to detect bulk impurities such as inorganic salts, trapped solvents, or moisture.

This guide provides the definitive theoretical calculation for C15H14BrNO and objectively compares Automated Combustion Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . It establishes why CHN remains the "Gold Standard" for bulk purity validation in medicinal chemistry, specifically addressing the technical challenges posed by bromine interference.

Part 1: Theoretical Framework & Calculation

To validate a synthesized sample of C15H14BrNO, the experimental elemental composition must match the theoretical calculation within


  (absolute), the standard acceptance criterion for the Journal of Medicinal Chemistry and most high-impact journals.
Atomic Weight Standards (IUPAC)

Calculations are based on standard atomic weights.[1][2]

  • Carbon (C): 12.011

  • Hydrogen (H): 1.008[3]

  • Bromine (Br): 79.904

  • Nitrogen (N): 14.007

  • Oxygen (O): 15.999

Molecular Weight Calculation




Theoretical Composition Table
ElementFormula CountTotal Mass ( g/mol )Theoretical % Acceptance Range (

)
Carbon 15180.16559.23% 58.83% – 59.63%
Hydrogen 1414.1124.64% 4.24% – 5.04%
Nitrogen 114.0074.60% 4.20% – 5.00%
Bromine 179.90426.27% *N/A (usually not tested in std CHN)
Oxygen 115.9995.26% N/A (calculated by difference)

*Note: While standard CHN analysis does not detect Bromine directly, its mass contributes to the total percentage. Br presence requires specific scrubbing reagents to prevent interference with N detection.

Part 2: Comparative Analysis of Validation Methods

Why perform destructive CHN analysis when non-destructive HRMS is available? This section compares the utility of three primary validation methods for C15H14BrNO.

FeatureMethod A: Automated CHN (Combustion) Method B: HRMS (Orbitrap/Q-TOF) Method C: Quantitative NMR (qNMR)
Primary Output % Composition by WeightExact Mass (

)
Molar Ratio of Protons
Scope Bulk Purity (Includes salts, water, solvents)Molecular Identity (Does the molecule exist?)Specific Purity (Organic impurities only)
Bromine Handling Requires Ag-based scrubbers to prevent interference.Isotopic pattern (

) confirms presence easily.
No direct detection; inferred by structure.
Blind Spots Cannot distinguish isomers."Fly-over" effect: Does not detect inorganic salts or moisture.Requires internal standard; hygroscopic solvents shift signals.
Sample Req. ~2–5 mg (Destructive)<0.1 mg (Non-destructive)~5–10 mg (Non-destructive)
Verdict Mandatory for Publication. Proves the sample is "clean" in bulk.Mandatory for Identity. Proves the structure is correct.Alternative. Used if sample is precious or CHN fails due to solvates.
Technical Insight: The "Fly-Over" Risk

A sample of C15H14BrNO might show a perfect HRMS signal (


) even if the sample is 10% NaCl by weight (from a brine wash). HRMS ionizes the organic molecule but ignores the salt. CHN analysis would fail  (Carbon would be ~53% instead of 59%), correctly flagging the impurity.

Part 3: Experimental Protocol (Combustion Analysis)

The Challenge: Halogen Interference

For C15H14BrNO, the bromine atom poses a specific challenge. Upon combustion, Br forms


 and 

, which can interfere with the Thermal Conductivity Detector (TCD) or be misread as Nitrogen.
  • Solution: The combustion tube must contain a "halogen scrubber," typically Silver Tungstate on Magnesium Oxide or Silver Vanadate .

Workflow Diagram

The following diagram illustrates the self-validating workflow for analyzing halogenated organic compounds.

CHN_Workflow cluster_0 Preparation cluster_1 Combustion (Flash 2000/Elementar) cluster_2 Detection Weigh Microbalance Weighing (Target: 2.000 mg) TinCapsule Crimping in Tin Capsule Weigh->TinCapsule FlashCombustion Flash Combustion (950°C + O2) TinCapsule->FlashCombustion Scrubbing Halogen Scrubbing (AgWO4/MgO) Traps Br2/HBr FlashCombustion->Scrubbing Reduction Reduction Tube (Cu @ 600°C) Converts NOx -> N2 Separation GC Separation (N2, CO2, H2O) Reduction->Separation Scrubbing->Reduction TCD TCD Detection Separation->TCD

Figure 1: Analytical workflow for halogenated compounds. Note the specific scrubbing step required for Bromine removal.

Step-by-Step Methodology
  • Calibration: Calibrate the analyzer using a certified standard (e.g., Acetanilide or Sulfanilamide). K-factor stability must be verified.

  • Weighing: Using a certified microbalance (readability 0.001 mg), weigh 1.5–2.5 mg of C15H14BrNO into a tin capsule.

    • Critical: Ensure the sample is dry. Hygroscopic samples will drift on the balance.

  • Combustion:

    • Oxidation: Sample is dropped into the combustion tube (950–1050°C) with a pulse of Oxygen.

    • Scrubbing: The gas passes through Silver Tungstate (

      
      ) to trap Bromine as Silver Bromide (
      
      
      
      ).
    • Reduction: Gases pass over reduced Copper to convert nitrogen oxides (

      
      ) into 
      
      
      
      gas.
  • Analysis:

    
    , 
    
    
    
    , and
    
    
    are separated (GC column) and detected via TCD.

Part 4: Troubleshooting & Interpretation

Decision Logic for Results

If your result falls outside the


 range, do not immediately discard the sample. Use this logic tree to diagnose the issue.

Logic_Tree Start CHN Result Obtained Check Is result within ±0.4%? Start->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC Carbon is LOW (e.g., Found 55% vs 59%) Fail->LowC HighC Carbon is HIGH (e.g., Found 62% vs 59%) Fail->HighC Inorganic Diagnosis: Inorganic Impurity (Silica, Salts, Metals) Action: Check Ash Content LowC->Inorganic Likely Cause Solvent Diagnosis: Trapped Solvent (DCM, EtOAc, H2O) Action: Recalculate for Solvate LowC->Solvent Likely Cause (if solvent is water/inorganic) HighC->Solvent Likely Cause (if solvent has high %C)

Figure 2: Diagnostic logic for interpreting failed CHN data.

Common Solvate Corrections

If C15H14BrNO was crystallized from Dichloromethane (DCM) or Water, trapped solvent is the most common cause of failure.

  • Scenario: 0.5 molar equivalents of Water trapped.

    • New Formula: C15H14BrNO · 0.5 H2O

    • New MW:

      
      
      
    • New %C:

      
       (vs 59.23%)
      
    • Action: If experimental C is ~57.5%, report as hemi-hydrate.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[1][4] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1][2][4][5] [Link]

  • American Chemical Society. (2023). Journal of Medicinal Chemistry Author Guidelines: Purity and Characterization. ACS Publications.[6][7] [Link]

  • Thompson, M. (2008). CHNS Elemental Analysers: Analytical Methods Committee Technical Brief. Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for N-(4-bromo-2,3-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-bromo-2,3-dimethylphenyl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the hazard profiles of structurally analogous chemicals, including benzamide, and various brominated aromatic amides. It is imperative that users conduct a thorough, application-specific risk assessment before commencing any work.

Anticipated Hazard Profile and Core Safety Principles

This compound is a halogenated aromatic amide. Based on data from similar compounds, it should be handled as a hazardous substance with the following potential risks:

  • Irritation: Likely to cause skin, eye, and respiratory tract irritation upon contact or inhalation of dust.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.

  • Chronic Effects: One of its structural precursors, benzamide, is suspected of causing genetic defects.[3] Therefore, minimizing exposure is critical. The substance may also be toxic to specific organs with prolonged or repeated exposure.[4]

The foundational principle for handling this compound is the As Low As Reasonably Practicable (ALARP) principle. All engineering controls, administrative procedures, and personal protective equipment (PPE) should be geared towards minimizing exposure.

Engineering Controls: The First Line of Defense

Primary engineering controls are designed to contain the chemical at its source, providing a physical barrier between the researcher and the hazard.

  • Ventilation: All handling of this compound, especially the manipulation of its solid form, must be conducted within a certified chemical fume hood. This not only prevents the inhalation of airborne particles but also provides a barrier against splashes.

  • Weighing Enclosures: For precise weighing, a ventilated balance enclosure or a powder containment hood should be used to prevent the dispersion of fine dust into the laboratory environment.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary layer of protection for the entire face.[5]
Hands Chemical-resistant gloves (e.g., Nitrile)Nitrile gloves offer good protection against a range of chemicals. For prolonged or immersive contact, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use.[6][7]
Body Laboratory coat, long pants, and closed-toe shoesA fully buttoned lab coat provides a removable barrier. Long pants and closed-toe shoes protect the lower body from potential spills.
Respiratory NIOSH-approved respirator (if applicable)If there is a risk of inhaling dust, such as during large-scale transfers or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5][8]
Standard Operating Procedure: A Step-by-Step Workflow

The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Fume Hood gather_ppe Gather & Inspect Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment gather_ppe->gather_materials weigh Weigh Compound in Ventilated Enclosure gather_materials->weigh dissolve Dissolve or React in Fume Hood weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate segregate_waste Segregate Halogenated Organic Waste decontaminate->segregate_waste dispose_ppe Dispose of Contaminated PPE segregate_waste->dispose_ppe cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal excess_solid Excess Solid Compound halogenated_waste_container Designated Halogenated Organic Waste Container excess_solid->halogenated_waste_container contaminated_solvent Contaminated Solvents contaminated_solvent->halogenated_waste_container contaminated_ppe Contaminated PPE & Labware contaminated_ppe->halogenated_waste_container ehs_pickup Arrange for EHS Waste Pickup halogenated_waste_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal pathway for this compound.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • Finar Limited. (2010). Benzamide MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-bromo-N,N-diethylbenzamide - GHS Data. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015). Safety Data Sheet - N-Bromosuccinimide. Retrieved from [Link]

  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Creative Safety Supply. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • PubMed. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.